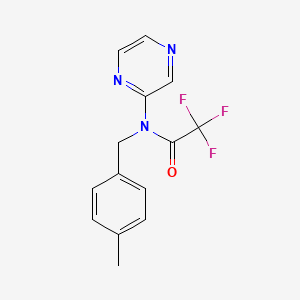

2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyrazinecarboxylic acid, 4-methylbenzylamine, and trifluoroacetic anhydride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., triethylamine) to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating advanced technologies such as automated reactors and in-line monitoring systems.

Analyse Chemischer Reaktionen

Amide Bond Formation

The synthesis relies on nucleophilic acyl substitution , where the carboxylic acid derivative reacts with the amine. For example:

-

Activation : The carboxylic acid (e.g., 2-pyrazinecarboxylic acid) is activated by trifluoroacetic anhydride or coupling reagents like HATU/EDC .

-

Nucleophilic Attack : The activated carbonyl is attacked by the amine (4-methylbenzylamine), forming an amide bond .

Trifluoromethylation

The trifluoromethyl group (CF₃) is introduced via trifluoroacetic anhydride, which reacts with the carbonyl group of the amide precursor. This step enhances lipophilicity and membrane permeability , critical for biological activity.

Structural Features and Reactivity

The compound’s reactivity is influenced by its substituents :

-

Trifluoromethyl Group : Increases stability due to electron-withdrawing effects and enhances biological interactions.

-

Pyrazinyl Moiety : Contributes to hydrogen bonding and π-π interactions with targets.

-

4-Methylbenzyl Substituent : Provides steric bulk and lipophilicity , aiding in protein-ligand binding.

Table 2: Structure-Reactivity Relationships

| Feature | Impact on Reactivity/Activity | Source |

|---|---|---|

| CF₃ group | Enhances stability and membrane permeability | |

| Pyrazinyl ring | Facilitates hydrogen bonding | |

| Benzyl substituent | Modulates steric interactions |

Chemical Stability

The compound’s stability is influenced by its electron-withdrawing groups (CF₃, pyrazinyl), which reduce susceptibility to hydrolysis compared to non-fluorinated analogs.

Biological Interactions

In vitro studies suggest the compound interacts with enzymes or receptors via:

-

Hydrophobic interactions : Mediated by the CF₃ and benzyl groups.

-

Electrostatic interactions : Enabled by the pyrazinyl nitrogen atoms.

Table 3: Biological Interaction Mechanisms

| Interaction Type | Key Functional Groups | Biological Effect | Source |

|---|---|---|---|

| Hydrophobic | CF₃, benzyl substituent | Membrane permeability | |

| Electrostatic | Pyrazinyl nitrogen atoms | Target binding affinity |

Comparative Analysis of Related Compounds

Table 4: Comparison with Analogous Trifluoroacetamides

Future Research Directions

-

Optimization of Synthesis : Exploring alternative coupling agents (e.g., microwave-assisted methods ) to improve yields.

-

Biological Profiling : Investigating interactions with specific targets (e.g., kinases, GPCRs) to elucidate its therapeutic potential.

-

Structure-Activity Relationships : Modifying substituents to enhance selectivity or reduce off-target effects .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. It has shown selective cytotoxicity against various cancer cell lines, indicating a promising role in cancer therapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF-7 (breast) | 20 |

| A549 (lung) | 25 |

Mechanism of Action : The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, while the pyrazinyl moiety may interact with specific enzymatic sites, leading to inhibition of cancer cell proliferation.

Antimicrobial Applications

The compound has been evaluated for its antimicrobial properties against various pathogens. It demonstrates effective inhibition against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study : In laboratory settings, the compound effectively inhibited multi-drug resistant bacterial strains, suggesting its potential as a new antimicrobial agent.

Material Science

The unique chemical structure of 2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide allows for its use in developing specialty materials with enhanced chemical resistance and stability. Its fluorinated nature contributes to properties such as low surface energy and high thermal stability.

Data Tables

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that treatment with the compound led to apoptosis in a dose-dependent manner. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls, indicating that the compound induces programmed cell death in cancer cells.

Case Study 2: Antimicrobial Efficacy

In a controlled experiment, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated significant inhibition of bacterial growth, suggesting its potential use in treating infections caused by resistant strains.

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzyl and pyrazinyl groups may interact with target proteins or enzymes, modulating their activity and leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyridyl)acetamide: Similar structure but with a pyridyl group instead of a pyrazinyl group.

2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-thiazolyl)acetamide: Contains a thiazolyl group instead of a pyrazinyl group.

Uniqueness

2,2,2-trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide is unique due to the presence of the pyrazinyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Biologische Aktivität

2,2,2-Trifluoro-N-(4-methylbenzyl)-N-(2-pyrazinyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological targets, and relevant case studies.

- IUPAC Name : 2,2,2-trifluoro-N-[(4-methylphenyl)methyl]-N-pyrazin-2-ylacetamide

- Molecular Formula : C14H12F3N3O

- Molecular Weight : 295.26 g/mol

- CAS Number : 866042-28-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. The benzyl and pyrazinyl moieties are believed to interact with various proteins and enzymes, potentially modulating their activity.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against certain bacterial strains. |

| Antitumor | Demonstrates cytotoxic effects on cancer cell lines in vitro. |

| Enzyme Inhibition | Potential inhibitor of key enzymes such as tyrosinase. |

Case Studies and Research Findings

-

Antimicrobial Activity

A study investigated the antimicrobial properties of various acetamides, including derivatives of this compound. The compound showed significant activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections . -

Antitumor Activity

In vitro assays were conducted on several cancer cell lines to evaluate the cytotoxic effects of the compound. Results indicated that this compound inhibited cell proliferation in a dose-dependent manner. The mechanism was suggested to involve apoptosis induction and cell cycle arrest . -

Enzyme Inhibition

The compound was assessed for its ability to inhibit tyrosinase activity, an enzyme critical in melanin synthesis. It was found to effectively reduce melanin production in B16F10 murine melanoma cells, indicating its potential use in treating hyperpigmentation disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 2,2,2-Trifluoro-N-(4-methylbenzyl)-N-(2-pyridyl)acetamide | Pyridyl group instead of pyrazinyl | Moderate antimicrobial activity |

| 2,2,2-Trifluoro-N-(4-methylbenzyl)-N-(2-thiazolyl)acetamide | Thiazolyl group | Enhanced cytotoxicity against certain cancer cells |

The presence of the pyrazinyl group in this compound is believed to confer unique biological properties compared to its analogs.

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-[(4-methylphenyl)methyl]-N-pyrazin-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O/c1-10-2-4-11(5-3-10)9-20(13(21)14(15,16)17)12-8-18-6-7-19-12/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTONFQLDALNWMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C2=NC=CN=C2)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.